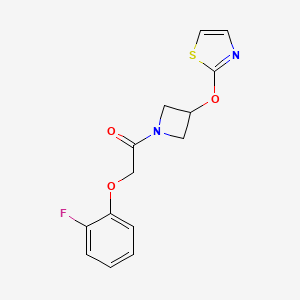
2-(2-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H13FN2O3S and its molecular weight is 308.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone has garnered attention in recent years for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula : C12H12F1N2O3S
- Molecular Weight : 276.29 g/mol
The compound features a fluorophenyl group and a thiazole moiety, which are known to contribute to various biological activities.
Antinociceptive and Analgesic Effects
Research indicates that compounds similar to This compound show significant antinociceptive effects. For instance, studies have demonstrated that thiazole derivatives can selectively modulate sodium channels, particularly Nav1.7, which is implicated in pain pathways . This selectivity suggests potential applications in pain management.
Antimicrobial Properties
Preliminary studies have also suggested that thiazole-containing compounds exhibit antimicrobial properties. The presence of the thiazole ring has been linked to enhanced activity against various bacterial strains .
Inhibition of Cancer Cell Proliferation
The compound's structural components may also contribute to its ability to inhibit cancer cell proliferation. Research has shown that similar compounds can act as kinase inhibitors, targeting pathways involved in tumor growth .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that compounds with similar structures can induce apoptosis in malignant cells. These findings highlight the potential of This compound as a candidate for further development in oncology .
Data Summary Table
Case Study 1: Pain Management
A study investigated the efficacy of thiazole derivatives in a pain model, revealing that compounds with similar structures to This compound significantly reduced pain responses in animal models. This suggests a promising avenue for developing new analgesics targeting specific sodium channels .
Case Study 2: Antimicrobial Testing
In vitro tests on various thiazole derivatives demonstrated a broad spectrum of antimicrobial activity. The results indicated that these compounds could be effective against resistant strains, making them potential candidates for new antimicrobial therapies .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research indicates that compounds structurally related to 2-(2-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone exhibit anticonvulsant properties. For instance, derivatives of fluorophenoxy phenyl oxadiazoles have been synthesized and tested for their efficacy in models such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, demonstrating significant anticonvulsant activity mediated through benzodiazepine receptors .
Cancer Treatment
Recent studies suggest that thiazole derivatives, including those similar to this compound, serve as A2A inhibitors, which are valuable in cancer therapies. The inhibition of A2A receptors has been linked to enhanced anti-tumor immunity and reduced tumor growth in various cancer types .
Synthetic Utility in Drug Development
The compound's structure allows it to act as a precursor in synthesizing novel drug analogs. The use of oxetane and azetidine derivatives has expanded the toolkit available for medicinal chemists, enabling the development of new therapeutic agents with improved pharmacological profiles .
Case Studies
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-11-3-1-2-4-12(11)19-9-13(18)17-7-10(8-17)20-14-16-5-6-21-14/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSBCNFVLUPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













